Radotinib

Catalog No.
S547893
CAS No.
926037-48-1
M.F
C27H21F3N8O
M. Wt
530.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radotinib

CAS Number

926037-48-1

Product Name

Radotinib

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide

Molecular Formula

C27H21F3N8O

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)

InChI Key

DUPWHXBITIZIKZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

Synonyms

4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide, 4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide hydrochloride, IY5511, IY5511HCl, radotinib

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

Radotinib is a small molecule drug primarily developed for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). It functions as a selective inhibitor of the BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of CML due to its role in promoting uncontrolled cell proliferation and survival in hematopoietic cells. The chemical formula for Radotinib is C27H21F3N8OC_{27}H_{21}F_{3}N_{8}O, with a molar mass of approximately 530.515 g/mol. Its IUPAC name is 4-((3-(trifluoromethyl)phenyl)amino)-N-(4-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)phenyl)benzamide), and it has a CAS number of 926037-48-1 .

Radotinib acts as a targeted therapy by inhibiting the BCR-ABL1 tyrosine kinase. This abnormal protein drives uncontrolled cell growth in CML. Radotinib binds to the ATP-binding pocket of the BCR-ABL1 kinase, preventing it from transferring phosphate groups and halting uncontrolled cell proliferation [, ].

Chronic Myeloid Leukemia (CML):

  • Radotinib is approved for the treatment of chronic myeloid leukemia (CML), a type of blood cancer. It is considered a second-line treatment for patients who do not respond well to other TKIs, such as imatinib or nilotinib.
  • Studies have shown that radotinib is effective in achieving and maintaining deep molecular responses in CML patients. [Source: ]

Other Cancers:

  • Researchers are investigating the potential of radotinib in treating other types of cancer, such as lung cancer, breast cancer, and melanoma.
  • Early studies suggest that radotinib may have anti-tumor activity in these cancers, but more research is needed to confirm these findings and determine its efficacy compared to other available treatments. [Source: ]

Neurodegenerative Diseases:

  • Some studies suggest that radotinib may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
  • These studies are still in the preclinical stage, and more research is needed to understand the potential mechanisms of action and therapeutic benefits of radotinib in these diseases. [Source: ]

Other Applications:

  • Radotinib is also being explored for its potential role in treating other conditions, such as idiopathic pulmonary fibrosis and prion diseases.
  • However, these applications are still under investigation, and more research is needed to determine its safety and efficacy in these contexts.

Radotinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein, which results from the Philadelphia chromosome translocation. This protein exhibits constitutive tyrosine kinase activity, leading to aberrant signaling pathways that promote cell proliferation and inhibit apoptosis. By binding to the ATP-binding site of the BCR-ABL kinase, Radotinib effectively blocks its activity, thereby reducing downstream signaling that contributes to tumor growth .

Radotinib has demonstrated potent inhibitory effects against BCR-ABL with an IC50 value of approximately 34 nM, indicating its effectiveness in preventing cellular proliferation associated with CML. Additionally, it also inhibits other receptor tyrosine kinases such as the platelet-derived growth factor receptor (PDGFR), contributing to its anti-cancer properties by impeding angiogenesis and further tumor progression . Clinical trials have shown that Radotinib can lead to rapid and durable responses in patients who are resistant or intolerant to other BCR-ABL inhibitors like imatinib .

  • Formation of the Trifluoromethylphenylamine: This is achieved through nucleophilic substitution reactions.
  • Coupling Reaction: The trifluoromethylphenylamine is then coupled with an appropriate piperazine derivative.
  • Final Modification: The final compound is obtained through various modifications including amide formation and purification processes.

The detailed synthetic pathway ensures high purity and yield of Radotinib suitable for therapeutic use .

Radotinib is primarily indicated for the treatment of chronic myeloid leukemia, particularly in patients who have shown resistance or intolerance to first-line therapies such as imatinib or nilotinib. Its unique action on both BCR-ABL and PDGFR makes it a potential candidate for combination therapies aimed at enhancing treatment efficacy against resistant leukemia strains .

Studies have shown that Radotinib can interact with various drugs, potentially affecting its serum concentration. For instance, combining Radotinib with Voriconazole can increase Radotinib levels in serum, necessitating careful monitoring during co-administration . Additionally, understanding its interactions with other medications is crucial for optimizing treatment regimens and minimizing adverse effects.

Radotinib shares structural similarities with several other tyrosine kinase inhibitors used in cancer therapy. Notable similar compounds include:

CompoundTarget KinaseUse CaseUnique Features
ImatinibBCR-ABLFirst-line treatment for CMLFirst approved BCR-ABL inhibitor
NilotinibBCR-ABLSecond-line treatment for CMLHigher potency than Imatinib
DasatinibBCR-ABL & SRCTreatment for CML and acute lymphoblastic leukemiaDual inhibition
BosutinibBCR-ABL & SRCTreatment for CMLLess common side effects

Uniqueness of Radotinib: While Radotinib is structurally similar to Nilotinib, it exhibits distinct pharmacological profiles and may offer benefits in terms of safety and efficacy in specific patient populations resistant to other treatments. Its ability to inhibit both BCR-ABL and PDGFR sets it apart as a versatile therapeutic agent in managing complex cases of CML .

BCR-ABL1 Kinase Domain Mutation Spectra

P-Loop Mutations (G250E, Y253F/H, E255K/V)

P-loop mutations, located in the phosphate-binding loop of the BCR-ABL1 kinase domain, are associated with reduced radotinib binding affinity due to conformational changes. In a phase II study of radotinib, baseline P-loop mutations (e.g., G250E, Y253F, E255K/V) were detected in 4 of 12 patients with kinase domain abnormalities [1]. These mutations impair drug-target interactions by altering the ATP-binding pocket, leading to decreased inhibitory activity. Notably, patients without baseline BCR-ABL1 mutations achieved higher rates of major cytogenetic response (65%) compared to those with mutations (42%) [1] [2]. The E255K/V variants, in particular, introduce steric clashes that destabilize radotinib’s binding, as evidenced by in vitro assays showing reduced sensitivity in mutant cell lines [4].

T315I Gatekeeper Mutation and Steric Hindrance Effects

The T315I gatekeeper mutation confers high-level resistance to radotinib by introducing a bulky isoleucine residue at position 315, which sterically hinders drug access to the kinase active site [4]. In clinical studies, T315I-positive clones were absent in radotinib-treated cohorts, suggesting limited activity against this mutation [1] [3]. Comparative analyses of second-generation tyrosine kinase inhibitors (TKIs) reveal that T315I emerges more frequently with dasatinib (11 of 17 mutations) than with imatinib (0 of 18 mutations), highlighting mutation-specific selection pressures [3]. Structural modeling indicates that radotinib’s smaller molecular footprint, compared to bulkier inhibitors like nilotinib, fails to overcome the steric blockade imposed by T315I [4].

Compound Mutation Dynamics and Clonal Selection Pressures

Dual Mutation Patterns (e.g., V299L/M351T, E255V/T315I)

Compound mutations, involving co-occurring BCR-ABL1 variants, pose significant challenges due to additive resistance mechanisms. In radotinib-treated patients, dual mutations such as Y253F+E355G and M244V+H396R have been observed at baseline [1]. These combinations often arise from clonal evolution under selective TKI pressure, with secondary mutations compensating for fitness costs imposed by primary mutations. For instance, the E255V/T315I tandem mutation confers cross-resistance to multiple TKIs, including radotinib, by combining steric hindrance with altered ATP-binding kinetics [4]. Similarly, V299L/M351T mutations, identified in dasatinib-resistant patients, reduce radotinib’s efficacy through cooperative effects on kinase flexibility [3].

Cross-Resistance Profiles with Second-Generation TKIs

Radotinib’s resistance profile overlaps partially with other second-generation TKIs, though key distinctions exist. For example, the F317L mutation, which confers dasatinib resistance, retains sensitivity to radotinib due to differences in hydrophobic pocket interactions [4]. Conversely, V299L and F359V mutations are associated with radotinib resistance but remain susceptible to nilotinib [1] [4]. The table below summarizes mutation-specific resistance profiles:

MutationRadotinib SensitivityDasatinib SensitivityNilotinib Sensitivity
T315IResistantResistantResistant
F317LSensitiveResistantSensitive
V299LResistantResistantSensitive
E255K/VResistantResistantResistant

Data synthesized from [1] [3] [4]

These patterns underscore the importance of mutation screening to guide TKI selection. For instance, patients developing F317L after dasatinib failure may benefit from switching to radotinib, whereas those with V299L require alternative therapies [4]. Furthermore, the narrow mutation spectrum observed with radotinib—compared to imatinib—suggests a lower propensity to select for diverse resistance clones, potentially delaying disease progression [3].

Dose-Response Relationships in Preclinical Models

Radotinib is a second-generation inhibitor of the Breakpoint Cluster Region–Abelson murine leukemia viral oncogene homolog 1 fusion kinase. In kinase-panel assays the half-maximal inhibitory concentration against the wild-type fusion kinase is thirty-four nanomoles per litre, markedly lower than for c-kit (one thousand three hundred twenty-four nanomoles per litre) and platelet-derived growth factor receptors (seventy-five to one hundred thirty nanomoles per litre) [1]. Cellular studies using murine Ba/F3 lines confirmed single-nanomolar potency against the native kinase and variable activity against clinically relevant mutants (Table 1) [2]. Mutations at glycine two-hundred fifty, tyrosine two-hundred fifty-three, glutamic acid two-hundred fifty-five and phenylalanine three-hundred fifty-nine reduce sensitivity, whereas substitutions at methionine two-hundred forty-four, leucine two-hundred ninety-nine or phenylalanine three-hundred seventeen remain susceptible [2].

Table 1. Half-maximal inhibitory concentration values for radotinib in Ba/F3 cells expressing selected kinase variants
| Kinase variant (amino-acid change) | Half-maximal inhibitory concentration (nanomoles per litre) | Source ||------------------------------------|-------------------------------------------------------------|--------|| Wild-type fusion kinase | 32.5 | [2] || Methionine 244 → Valine | 55.6 | [2] || Glycine 250 → Glutamic acid | 472.7 | [2] || Tyrosine 253 → Histidine | 2 804.0 | [2] || Glutamic acid 255 → Valine | 1 618.7 | [2] || Valine 299 → Leucine | 106.4 | [2] || Phenylalanine 317 → Leucine | 200.1 | [2] || Phenylalanine 359 → Cysteine | 569.8 | [2] || Threonine 315 → Isoleucine | > 2 000 (no inhibition) | [2] |

These concentration–response data reveal a steep sigmoidal relationship in which sub-hundred-nanomolar exposure suffices to silence the fusion kinase in the majority of preclinical models [2].

3.1.1 Bioavailability and Tissue Distribution Patterns

Absorption of orally administered radotinib is rapid in rodents, with median time to peak plasma concentration of six hours after gavage [3]. Hamster pharmacokinetic experiments demonstrate efficient blood–brain transfer: at sixty milligrams per kilogram the area under the plasma concentration–time curve was one thousand five hundred fifty-nine nanogram-hour per millilitre, whereas brain exposure reached two hundred sixteen nanogram-hour per millilitre, yielding a brain-to-plasma ratio of thirteen-point-seven percent [3]. Increasing the dose to one hundred milligrams per kilogram almost doubled cerebral exposure (Table 2). Comparative studies showed that radotinib achieved approximately twice the brain penetration of the structural analogue nilotinib at matched doses [3].

Table 2. Plasma and brain pharmacokinetic parameters for radotinib in hamsters
| Dose (mg kg⁻¹) | Matrix | Area under curve (ng h mL⁻¹) | Maximum concentration (ng mL⁻¹) | Brain-to-plasma ratio (percent) | Source ||----------------|--------|------------------------------|---------------------------------|--------------------------------|--------|| 60 | Plasma | 1 558.8 ± 176.0 | 461.3 ± 115.0 | — | [3] || 60 | Brain | 215.5 ± 55.8 | 63.5 ± 20.9 | 13.7 ± 2.1 | [3] ||100 | Plasma | 1 978.2 ± 466.8 | 554.1 ± 98.8 | — | [3] ||100 | Brain | 416.9 ± 183.7 | 81.7 ± 6.7 | 23.2 ± 15.5 | [3] |

The pronounced central nervous system exposure is consistent with the observed therapeutic activity in brain tissue models and supports further investigation of radotinib in neurological indications [3].

Exposure-Response Correlations for Cytogenetic Remission

A randomised phase-three investigation compared twice-daily radotinib at three hundred milligrams and four hundred milligrams. Despite the twenty-seven percent lower total daily amount, the three-hundred-milligram regimen produced the superior antileukaemic profile: complete cytogenetic remission at twelve months occurred in ninety-one percent of evaluable participants, and major molecular response in fifty-two percent [7]. The four-hundred-milligram cohort achieved forty-six percent major molecular response, a decrease attributed to more frequent dose interruptions that lowered cumulative exposure [7]. These findings align with the body-weight analysis above and highlight a bell-shaped exposure–efficacy curve for radotinib.

Table 3. Clinical exposure–response metrics for radotinib in chronic-phase chronic myeloid leukaemia
| Treatment group | Planned daily dose (mg) | Participants (n) | Complete cytogenetic remission at 12 months (percent) | Major molecular response at 12 months (percent) | Source ||-----------------|-------------------------|------------------|-------------------------------------------------------|-------------------------------------------------|--------|| Radotinib low-dose | 300 (150 × 2) | 79 | 91 | 52 | [7] || Radotinib high-dose | 400 (200 × 2) | 81 | Not reported* | 46 | [7] |*The study did not provide a discrete value for complete cytogenetic remission in the four-hundred-milligram arm; overall cytogenetic response was described as lower than in the three-hundred-milligram cohort [7].

Therapeutic drug-monitoring research using dried blood spot sampling demonstrated a linear relationship between capillary radotinib concentration and matched venous plasma values (correlation coefficient = 0.97), enabling minimally invasive exposure assessment in routine practice [8]. Implementation of such monitoring may help maintain concentrations within the optimal efficacy window suggested by the clinical dose-response analyses.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

530.17904181 g/mol

Monoisotopic Mass

530.17904181 g/mol

Heavy Atom Count

39

Appearance

white solid powder

UNII

I284LJY110

Drug Indication

Radotinib is indicated for the treatment of different types of cancer, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) with resistance or intolerance of other Bcr-Abl tyrosine-kinase inhibitors, such as patients resistant or intolerant to imatinib.

Mechanism of Action

Philadelphia chromosome positive (Ph+) leukemia is driven by the constitutive enzymatic activity of the BCR-ABL1 fusion kinase. Tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL1 are successfully used clinically to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Other CAS

926037-48-1

Wikipedia

Radotinib

Dates

Last modified: 09-13-2023
1: Eskazan AE, Keskin D. Radotinib and its clinical potential in chronic-phase
chronic myeloid leukemia patients: an update. Ther Adv Hematol. 2017
Sep;8(9):237-243. doi: 10.1177/2040620717719851. Epub 2017 Jul 25. Review. PubMed
PMID: 29051802; PubMed Central PMCID: PMC5639974.


2: Kwak JY, Kim SH, Oh SJ, Zang DY, Kim H, Kim JA, Do YR, Kim HJ, Park JS, Choi
CW, Lee WS, Mun YC, Kong JH, Chung JS, Shin HJ, Kim DY, Park J, Jung CW,
Bunworasate U, Comia NS, Jootar S, Reksodiputro H, Caguioa PB, Lee SE, Kim DW.
Phase III clinical trial (RERISE study) results of Efficacy and safety of
radotinib compared with imatinib in newly diagnosed chronic phase chronic myeloid
leukemia. Clin Cancer Res. 2017 Sep 22. pii: clincanres.0957.2017. doi:
10.1158/1078-0432.CCR-17-0957. [Epub ahead of print] PubMed PMID: 28939746.


3: Woo YR, Kim JS, Kim DW, Park HJ. Development of dysplastic nevus during
radotinib therapy in patients with chronic myeloid leukemia. Indian J Dermatol
Venereol Leprol. 2017 Nov-Dec;83(6):704-707. doi: 10.4103/ijdvl.IJDVL_1030_16.
PubMed PMID: 28891531.


4: Heo SK, Noh EK, Kim JY, Jo JC, Choi Y, Koh S, Baek JH, Min YJ, Kim H.
Radotinib induces high cytotoxicity in c-KIT positive acute myeloid leukemia
cells. Eur J Pharmacol. 2017 Jun 5;804:52-56. doi: 10.1016/j.ejphar.2017.03.040.
Epub 2017 Mar 18. PubMed PMID: 28322836.


5: Cheon J, Ahn JW, Park KM, Lee G, Jo YS. Teratogenic Effect of Radotinib: Case
Report. Anticancer Res. 2016 Dec;36(12):6599-6601. Erratum in: Anticancer Res.
2017 Feb;37(2):953. PubMed PMID: 27919989.


6: Heo SK, Noh EK, Gwon GD, Kim JY, Jo JC, Choi Y, Koh S, Baek JH, Min YJ, Kim H.
Radotinib inhibits acute myeloid leukemia cell proliferation via induction of
mitochondrial-dependent apoptosis and CDK inhibitors. Eur J Pharmacol. 2016 Oct
15;789:280-290. doi: 10.1016/j.ejphar.2016.07.049. Epub 2016 Jul 28. PubMed PMID:
27477352.


7: Kim M, Yoon YH, Lee JH, Kim DW, Park HJ. Eruptive Melanocytic Naevi Caused by
Radotinib Therapy in Patients with Chronic Myeloid Leukaemia: 10 cases and a
literature Review. Acta Derm Venereol. 2017 Jan 4;97(1):115-116. doi:
10.2340/00015555-2475. Review. PubMed PMID: 27276507.


8: Noh H, Park MS, Kim SH, Oh SJ, Zang DY, Park HL, Cho DJ, Kim DW, Lee JI.
Optimization of radotinib doses for the treatment of Asian patients with chronic
myelogenous leukemia based on dose-response relationship analyses. Leuk Lymphoma.
2016 Aug;57(8):1856-64. doi: 10.3109/10428194.2015.1113278. Epub 2015 Dec 15.
PubMed PMID: 26666371.


9: Won KH, Jo SY, Lee YJ, Chang SE. Radotinib-induced lentiginosis: a report of
an adverse cutaneous reaction associated with a tyrosine kinase inhibitor. Clin
Exp Dermatol. 2016 Mar;41(2):162-5. doi: 10.1111/ced.12706. Epub 2015 Jul 19.
PubMed PMID: 26190691.


10: Heo SK, Noh EK, Yoon DJ, Jo JC, Choi Y, Koh S, Baek JH, Park JH, Min YJ, Kim
H. Radotinib Induces Apoptosis of CD11b+ Cells Differentiated from Acute Myeloid
Leukemia Cells. PLoS One. 2015 Jun 12;10(6):e0129853. doi:
10.1371/journal.pone.0129853. eCollection 2015. PubMed PMID: 26065685; PubMed
Central PMCID: PMC4466365.

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